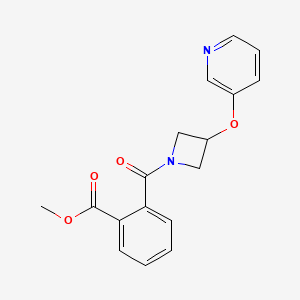

Methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of azetidines, such as “Methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate”, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

Azetidines exhibit unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction, known as the aza Paternò–Büchi reaction, is a common method for synthesizing functionalized azetidines .Scientific Research Applications

Synthesis and Biological Evaluation

A study by Doll et al. (1999) focused on synthesizing and evaluating the binding properties of azetidine derivatives for nicotinic acetylcholine receptors, highlighting their potential use in positron emission tomography (PET) imaging for brain studies (Doll et al., 1999). Similarly, Durrat et al. (2008) developed a method for the ring expansion of 2-(α-hydroxyalkyl)azetidines to synthesize functionalized pyrrolidines, showcasing a novel approach to generating biologically active compounds (Durrat et al., 2008).

Catalytic and Chemical Transformations

Jain et al. (2016) presented a palladium-catalyzed method for enantioselective α-C–H coupling of amines, including azetidines, to achieve high enantioselectivities and regioselectivities in the functionalization of these molecules, indicating their utility in drug discovery (Jain et al., 2016). This approach opens avenues for the synthesis of complex molecules with potential therapeutic applications.

Material Science Applications

Naoum et al. (2008) explored the formation of supramolecular hydrogen-bonded liquid crystals using pyridine-based derivatives, suggesting the role of such structures in the development of advanced materials with specific optical properties (Naoum et al., 2008).

Novel Synthesis Methods

Feula et al. (2013) reported on the iodocyclisation of homoallylamines to stereoselectively produce functionalised azetidine and pyrrolidine derivatives, illustrating innovative routes to these heterocycles with potential relevance in medicinal chemistry and material science (Feula et al., 2013).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

methyl 2-(3-pyridin-3-yloxyazetidine-1-carbonyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-22-17(21)15-7-3-2-6-14(15)16(20)19-10-13(11-19)23-12-5-4-8-18-9-12/h2-9,13H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDONPXTEGTTCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-[2-[[2-[[1-(2-Chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B2707223.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2707225.png)

![(3As,6R,6aR)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine;dihydrochloride](/img/structure/B2707228.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2707230.png)

![3-[2-(4-Chlorophenoxy)phenyl]acrylic acid](/img/structure/B2707232.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2707235.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2707239.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2707241.png)